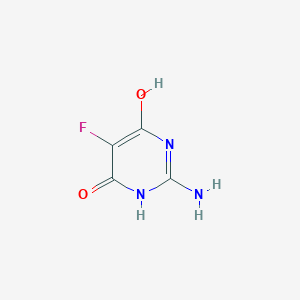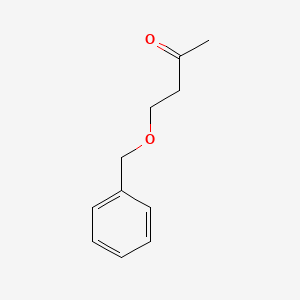
4,6-ジクロロキナゾリン
概要
説明
4,6-Dichloroquinazoline is a heterocyclic organic compound that contains a quinazoline ring with two chlorine atoms attached to the 4th and 6th positions. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.
科学的研究の応用
4,6-Dichloroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
Target of Action
Quinazoline derivatives, a class of compounds to which 4,6-dichloroquinazoline belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects .
Mode of Action
Quinazoline derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some quinazoline derivatives inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of biochemical pathways, depending on their specific targets and modes of action .
Result of Action
Some quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines .
生化学分析
Biochemical Properties
The nature of these interactions often depends on the specific substitutions on the quinazoline ring .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives have been found to interact with DNA, inhibiting topoisomerase II, and inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
Quinazoline derivatives have been found to exhibit time-dependent cytotoxic effects in cancer cell lines .
Metabolic Pathways
Quinazoline derivatives have been found to influence various metabolic pathways in cancer cells .
Subcellular Localization
Quinazoline derivatives have been found to localize in various subcellular compartments depending on their specific substitutions .
準備方法
The synthesis of 4,6-Dichloroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate quinazoline diones, which are then chlorinated to produce 4,6-Dichloroquinazoline . The reaction conditions include using water as a solvent at temperatures between 20 and 100 degrees Celsius with a pH of 9 to 12. Industrial production methods often employ non-toxic solvents and accessible raw materials to ensure high reaction yields and applicability to large-scale production .
化学反応の分析
4,6-Dichloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring, leading to the formation of different derivatives.
Coupling Reactions: It can be used in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed from these reactions are often polysubstituted quinazolines and quinazolinones .
類似化合物との比較
4,6-Dichloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:
- 4-Chloroquinazoline
- 4,8-Dichloroquinazoline
- 4,7-Dichloroquinazoline
- 2,4-Dichloroquinazoline
- 2,4,7-Trichloroquinazoline
These compounds share structural similarities but differ in their substitution patterns and, consequently, their chemical and biological properties. The unique positioning of chlorine atoms in 4,6-Dichloroquinazoline contributes to its distinct reactivity and applications.
特性
IUPAC Name |
4,6-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBCOVKUVLFOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289021 | |
| Record name | 4,6-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7253-22-7 | |
| Record name | 7253-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 4,6-Dichloroquinazoline with nucleophiles?
A1: 4,6-Dichloroquinazoline readily undergoes nucleophilic aromatic substitution reactions due to the presence of two chlorine atoms which act as leaving groups. Research demonstrates its reactivity with various amines. For instance, it reacts with ethanolamine and 2-chloroethylethylamine, leading to the formation of substituted quinazoline derivatives []. In another study, researchers successfully synthesized a series of nitrogen mustards containing the quinazoline moiety by reacting 4,6-dichloroquinazoline with ethanolamine, diethanolamine, and N-bis (2-chloroethyl) amine hydrochloride []. These reactions highlight the versatility of 4,6-dichloroquinazoline as a precursor in organic synthesis.
Q2: Beyond simple amine substitutions, are there other reported reactions of 4,6-Dichloroquinazoline?
A2: Yes, research indicates that 4,6-Dichloroquinazoline can participate in reactions that lead to more complex structures. One example is its reaction with ethylenediamine. While the specific details of this interaction are not provided in the abstract, the research suggests a more intricate reaction pathway than simple nucleophilic substitution []. This finding suggests further exploration of 4,6-Dichloroquinazoline's reactivity could reveal new synthetic routes to diverse quinazoline derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)










